molecular formula C16H18N2O3S2 B2844929 2-(4-(methylsulfonyl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide CAS No. 941930-52-5

2-(4-(methylsulfonyl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide

Cat. No.: B2844929
CAS No.: 941930-52-5
M. Wt: 350.45
InChI Key: JAUPHAHYGRQIHW-UHFFFAOYSA-N
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Description

2-(4-(methylsulfonyl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C16H18N2O3S2 and its molecular weight is 350.45. The purity is usually 95%.
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Biological Activity

The compound 2-(4-(methylsulfonyl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide is a novel derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:

  • Formation of the benzo[d]thiazole ring : This is achieved through cyclization reactions involving thioamide derivatives.
  • Introduction of the methylsulfonyl group : This functional group is incorporated via sulfonylation of the phenolic precursor.
  • Acetamide formation : The final step involves acylation to yield the target compound.

Anti-inflammatory Activity

Research indicates that the compound exhibits significant anti-inflammatory properties. It has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammation.

  • Inhibition Potency : The compound shows selective inhibition towards COX-2 with an IC50 value ranging from 0.10 to 0.31 µM , indicating a higher selectivity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin (IC50 = 0.079) .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been assessed:

  • Gram-negative Bacteria : It demonstrated moderate antibacterial activity against strains such as Acinetobacter baumannii, with growth inhibition percentages reaching up to 97.76% for some derivatives .
  • Selectivity : The synthesized compounds showed a preference for COX-2 inhibition over COX-1, suggesting potential for reduced gastrointestinal side effects commonly associated with NSAIDs .

Structure-Activity Relationships (SAR)

The biological activity of the compound can be related to its structural features:

Structural FeatureImpact on Activity
Methylsulfonyl GroupEnhances solubility and binding affinity
Tetrahydrobenzo[d]thiazoleContributes to anti-inflammatory activity
Acetamide Functional GroupInfluences selectivity towards COX enzymes

The presence of electron-donating groups in the para position of the phenyl ring has been shown to enhance COX inhibitory activity, as demonstrated in various analogs .

Case Studies

  • In Vivo Studies : In a carrageenan-induced paw edema model, compounds similar to this compound exhibited significant reduction in edema compared to controls .
  • Docking Studies : Molecular docking simulations have indicated favorable interactions of the compound within the active site of COX-2, supporting its potential as a selective inhibitor .

Properties

IUPAC Name

2-(4-methylsulfonylphenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S2/c1-23(20,21)12-8-6-11(7-9-12)10-15(19)18-16-17-13-4-2-3-5-14(13)22-16/h6-9H,2-5,10H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUPHAHYGRQIHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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